4aH-quinazolin-4-one

Description

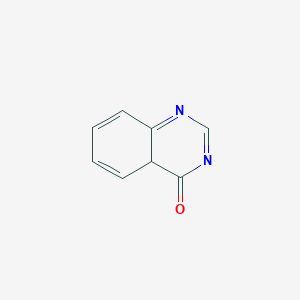

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4aH-quinazolin-4-one |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-6H |

InChI Key |

CNPPJOHBXVNVED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC=NC2=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4ah Quinazolin 4 One and Its Derivatives

Established Synthetic Pathways to the Quinazolin-4-one Core

Several classical and widely adopted methods form the bedrock of quinazolin-4-one synthesis. These approaches typically involve cyclization reactions utilizing readily available starting materials.

Niementowski Condensation and Related Approaches

The Niementowski condensation, first reported in 1895, remains a cornerstone for quinazolin-4-one synthesis. This reaction typically involves the condensation of anthranilic acid with formamide (B127407) or other amides at elevated temperatures wjpps.comresearchgate.net.

Core Reaction: The reaction between anthranilic acid and formamide, often heated between 130-150 °C, leads to the formation of the quinazolin-4(3H)-one core with the elimination of water molecules generis-publishing.combu.edu.eg. Yields can range from moderate to high, with some methods achieving up to 96% generis-publishing.combu.edu.egepstem.net.

Microwave-Assisted Synthesis: Microwave irradiation has significantly enhanced the efficiency of the Niementowski reaction, drastically reducing reaction times from hours to minutes and often improving yields researchgate.netepstem.netijprajournal.comijcce.ac.irnih.gov. For instance, microwave irradiation of anthranilic acid with formamide can afford quinazolin-4(3H)-one in near-quantitative yields in a matter of minutes bu.edu.egijcce.ac.ir.

Catalytic Variations: The reaction can be catalyzed by various agents, including Lewis acids like antimony(III) chloride (SbCl₃) niscpr.res.inresearchgate.net or Brønsted acids such as p-toluenesulfonic acid organic-chemistry.org and acetic acid nih.gov. Organic clays (B1170129) have also been employed as catalysts under solvent-free microwave conditions ijarsct.co.in.

Related Approaches: Modifications include the reaction of anthranilic acid with thioamides (e.g., thiobenzamide, thioacetamide) to yield 2-substituted quinazolin-4(3H)-ones ijcce.ac.ir, or the use of formanilide (B94145) with anthranilic acid to produce 3-phenyl-4(3H)-quinazolinone ijcce.ac.ir. Isatoic anhydride (B1165640) can also serve as a precursor in modified Niementowski reactions nih.gov.

Table 2.1.1: Niementowski Condensation and Related Approaches

| Starting Materials | Reagent/Conditions | Yield | Ref(s) |

| Anthranilic acid + Formamide | Conventional heating (130-150 °C, 2-8 h) | 61-96% | generis-publishing.comepstem.netijcce.ac.ir |

| Anthranilic acid + Formamide | Microwave irradiation (minutes to 30 min, 120-150 °C) | 87-~100% | epstem.netijprajournal.comijcce.ac.irnih.govtandfonline.com |

| Anthranilic acid + Formamide | SbCl₃ catalyst, Microwave, solvent-free | 65-95% | niscpr.res.inresearchgate.net |

| Anthranilic acid + Formamide | Organic clay catalyst, Microwave, solvent-free | Good to excellent | ijarsct.co.in |

| Anthranilic acid + Thiobenzamide | Microwave irradiation | Good yield | ijcce.ac.ir |

| Anthranilic acid + Formanilide | Microwave irradiation | 88% | ijcce.ac.ir |

| Isatoic anhydride + Formamide | Microwave irradiation | Good yield | nih.gov |

Cyclization Reactions from Anthranilic Acid and its Derivatives

Anthranilic acid and its derivatives serve as versatile building blocks for quinazolin-4-one synthesis through various cyclization strategies.

From Anthranilic Acid, Orthoesters, and Amines: A convenient one-pot synthesis of 3-substituted quinazolin-4(3H)-ones can be achieved by reacting anthranilic acid with orthoesters (e.g., trimethyl orthoformate) and amines. This method is often accelerated by microwave irradiation, typically at around 120 °C for 30 minutes tandfonline.comtandfonline.com.

Via Benzoxazinone Intermediates: Anthranilic acid can first be cyclized with acetic anhydride to form 2-methyl-4H-benzoxazin-4-one. This intermediate then reacts with various amines to yield 2-methyl-3-substituted quinazolin-4(3H)-ones ijprajournal.comtandfonline.comnih.gov.

Formation of Quinazoline-2,4(1H,3H)-diones: Anthranilic acid derivatives can react with potassium cyanate (B1221674) (KOCN) to form urea (B33335) intermediates, which subsequently cyclize in aqueous media with NaOH and HCl to afford quinazoline-2,4(1H,3H)-diones in near-quantitative yields jst.go.jp.

Table 2.1.2: Cyclization Reactions from Anthranilic Acid Derivatives

| Starting Materials | Reagent/Conditions | Yield | Ref(s) |

| Anthranilic acid + Orthoester + Amine | Microwave, 120 °C, 30 min | 48% (example) | tandfonline.comtandfonline.com |

| Anthranilic acid + Acetic Anhydride -> Benzoxazinone + Amine | Conventional heating | Not specified | ijprajournal.comtandfonline.comnih.gov |

| Anthranilic acid + KOCN -> Urea -> Cyclization | In water, room temp. then NaOH/HCl | Near-quantitative | jst.go.jp |

Synthesis from o-Aminobenzamide and Aldehydes

The reaction between o-aminobenzamide and aldehydes, followed by an oxidation step, provides a direct route to quinazolin-4(3H)-ones.

Oxidative Cyclization: This method involves the condensation of o-aminobenzamide with an aldehyde, forming an intermediate that undergoes oxidation to yield the quinazolin-4(3H)-one product mdpi.comrhhz.netderpharmachemica.comrsc.org.

Conditions and Reagents: Various oxidants have been employed, including tert-butyl hydroperoxide (TBHP) under metal-free conditions mdpi.comrsc.org. Visible light irradiation in the presence of fluorescein (B123965) as a photocatalyst and TBHP has also been reported as an efficient and green approach rsc.org. Other oxidants such as copper(II) chloride, DDQ, potassium permanganate, or manganese dioxide have also been utilized derpharmachemica.com.

Catalytic Variations: Iridium-catalyzed dehydrogenation of primary alcohols in the presence of o-aminobenzamides derpharmachemica.com, and nickel-catalyzed acs.orgnih.gov or manganese-catalyzed rsc.org dehydrogenative coupling of o-aminobenzamides with alcohols offer alternative pathways.

Table 2.1.3: Synthesis from o-Aminobenzamide and Aldehydes/Alcohols

| Starting Materials | Reagent/Conditions | Yield | Ref(s) |

| o-Aminobenzamide + Aldehyde | TBHP oxidant, neat, optimized conditions | 56% (model) | mdpi.com |

| o-Aminobenzamide + Aldehyde | Visible light, fluorescein catalyst, TBHP oxidant | Good to excellent | rsc.org |

| o-Aminobenzamide + Aldehyde | Various oxidants (CuCl₂, DDQ, KMnO₄, MnO₂) | Not specified | derpharmachemica.com |

| o-Aminobenzamide + Alcohol | Ni(II) catalyst, dehydrogenative coupling | High yields | acs.orgnih.gov |

| o-Aminobenzamide + Alcohol | Mn(II) catalyst, dehydrogenative coupling | Good yields | rsc.org |

| o-Aminobenzamide + Primary Alcohol | Ir-catalyzed dehydrogenation | Not specified | derpharmachemica.com |

Advanced and Emerging Synthetic Strategies for 4aH-Quinazolin-4-one Analogues

Beyond the established methods, modern synthetic chemistry has introduced more sophisticated and efficient strategies, often leveraging multicomponent reactions and metal catalysis.

Multicomponent Reaction (MCR) Protocols for Heterocyclic Construction

Multicomponent reactions (MCRs) are highly valued for their atom economy, efficiency, and ability to construct complex molecules in a single step.

Isatoic Anhydride-Based MCRs: Isatoic anhydride serves as a versatile starting material in MCRs. For instance, its reaction with amines and orthoesters in a one-pot procedure yields 2,3-disubstituted quinazolin-4(3H)-ones, achievable via classical heating or microwave irradiation rsc.org. Further extension allows for the synthesis of highly functionalized (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones by incorporating aldehydes rsc.org.

Palladium-Catalyzed MCRs: A palladium-catalyzed three-component reaction involving o-aminobenzamides, aryl halides, and tert-butyl isocyanide efficiently constructs quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence organic-chemistry.org.

Other MCR Strategies: Other notable MCRs include the TMSOTf-promoted reaction of isatoic anhydride with primary amines and DMSO scilit.com, and a three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, which leads to both 3,4-dihydroquinazolines and quinazolin-4(3H)-ones acs.org.

Table 2.2.1: Multicomponent Reactions (MCRs) for Quinazolin-4-one Synthesis

| Starting Materials | Reagent/Conditions | Yield | Ref(s) |

| Isatoic anhydride + Amine + Orthoester | Classical heating (120 °C, 5 h) or Microwave (140 °C, 20-30 min) | Excellent | rsc.org |

| Isatoic anhydride + Amine + Aldehyde | Classical heating or Microwave | Not specified | rsc.org |

| o-Aminobenzamides + Aryl halides + tert-butyl isocyanide | Pd-catalyzed | Good | organic-chemistry.org |

| Isatoic anhydride + Primary amines + DMSO | TMSOTf promoter | High | scilit.com |

| Arenediazonium salts + Nitriles + Bifunctional aniline derivatives | Three-component assembly | Moderate to excellent | acs.org |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Copper-catalyzed)

Metal catalysis plays a pivotal role in modern synthetic routes, enabling efficient bond formations and complex transformations.

Copper-Catalyzed Reactions: Copper catalysis has emerged as a powerful tool. A notable method involves the copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates with amines, utilizing Cu(II) acetate (B1210297) as a catalyst in anisole (B1667542) organic-chemistry.orgacs.orguantwerpen.be. This reaction proceeds efficiently under mild conditions, often without the need for inert atmospheres. Microwave heating is beneficial when using aromatic amines organic-chemistry.org. Another significant copper-catalyzed approach is the intramolecular α-C–H amination via ring-opening cyclization (ROC) of isatoic anhydride with benzylamines, offering good functional group tolerance thieme-connect.combeilstein-institut.dethieme-connect.com. Other copper-catalyzed transformations include the coupling of 2-halobenzamides with nitriles organic-chemistry.org, reactions of 2-arylindoles with amines organic-chemistry.org, and domino reactions of alkyl halides with anthranilamides organic-chemistry.org.

Palladium-Catalyzed Reactions: Palladium catalysis is employed in various quinazolinone syntheses, including the three-component reaction of o-aminobenzamides, aryl halides, and tert-butyl isocyanide organic-chemistry.org. Palladium can also catalyze carbonylative cyclizations and direct arylation reactions of pre-formed quinazolin-4-one scaffolds organic-chemistry.orgosi.lv.

Other Metal Catalysis: Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, using a [Ni(MeTAA)] catalyst, provides an efficient route to quinazolin-4(3H)-ones acs.orgnih.gov. Similarly, manganese-catalyzed dehydrogenative synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and alcohols has been developed rsc.org.

Table 2.2.2: Metal-Catalyzed Coupling Reactions for Quinazolin-4-one Synthesis

| Metal Catalyst | Starting Materials | Reagent/Conditions | Yield | Ref(s) |

| Copper | 2-isocyanobenzoates + Amines | Cu(II) acetate, mild base, anisole, 120 °C (MW for arom. amines) | Excellent | organic-chemistry.orgacs.orguantwerpen.be |

| Copper | Isatoic anhydride + Benzylamines | Cu(I) catalyst, ring-opening cyclization (ROC) | Good | thieme-connect.combeilstein-institut.dethieme-connect.com |

| Copper | 2-halobenzamides + Nitriles | SNAr reaction | Not specified | organic-chemistry.org |

| Copper | 2-arylindoles + Amines/Ammonium | In presence of oxygen | Not specified | organic-chemistry.org |

| Copper | Alkyl halides + Anthranilamides | CuBr catalyst, under air | Good to excellent | organic-chemistry.org |

| Palladium | o-Aminobenzamides + Aryl halides + tert-butyl isocyanide | Three-component reaction | Good | organic-chemistry.org |

| Nickel | o-Aminobenzamides + Alcohols | [Ni(MeTAA)] catalyst, dehydrogenative coupling | High | acs.orgnih.gov |

| Manganese | o-Aminobenzamides + Alcohols | Mn catalyst, dehydrogenative synthesis | Good | rsc.org |

Metal-Free Oxidative Cyclization and Nitrogenation/Oxygenation Approaches

A significant trend in modern organic synthesis is the development of metal-free methodologies, aiming to reduce environmental impact and avoid metal contamination in the final products. Oxidative cyclization, nitrogenation, and oxygenation reactions are crucial for constructing the quinazolin-4-one core.

Several metal-free strategies have emerged:

Oxidative Cyclization with Non-Metal Oxidants: Ammonium persulfate ((NH₄)₂S₂O₈) has been employed as a metal-free oxidant for the intramolecular oxidative cyclization of 2-aminobenzamides, yielding fused polycyclic quinazolinones with good to excellent yields chemistryviews.org. This approach often involves the generation of sulfate (B86663) radical anions that facilitate C–H bond oxidation chemistryviews.org. Similarly, other metal-free oxidative cyclization routes utilize reagents like (diacetoxyiodo)benzene (B116549) in combination with K₂S₂O₈ under visible light irradiation, providing fused quinazolinones in moderate to high yields nih.govresearchgate.net.

Oxidation of Styrenes: A metal-catalyst-free approach involves the direct oxidation-cyclization of styrenes with 2-aminobenzamides, often using tert-butyl hydroperoxide (TBHP) as the oxidant. This method proceeds through the in situ generation of benzaldehyde, followed by imine formation, cyclization, and oxidation to afford the quinazolin-4(3H)-one product mdpi.com. This strategy highlights sustainable operation, low cost, and environmental friendliness mdpi.com.

Iodine-Catalyzed Oxidative Coupling: Molecular iodine (I₂) has been utilized as a metal-free catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones, leading to 2-aryl quinazolin-4(3H)-ones. The selectivity of this reaction is notably influenced by the quantity of iodine used organic-chemistry.org.

Other Metal-Free Methods: Transition-metal-free protocols also include the K₂S₂O₈-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp³)-H bonds in N-aryl benzylic amines and visible-light-driven photoredox-catalyzed oxidative C-N cleavage reactions organic-chemistry.org.

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has proven to be a powerful tool for accelerating chemical reactions, often leading to reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.

Accelerated Cyclizations: Microwave irradiation, often in conjunction with catalysts or solvent-free conditions, significantly enhances the synthesis of quinazolin-4-one derivatives. For instance, SbCl₃ has been used as an effective catalyst (1 mol%) for the condensation of anthranilamide with aldehydes or ketones under microwave irradiation, achieving high yields in minutes under solvent-free conditions scispace.com.

Combined Strategies: Microwave irradiation has been successfully combined with phase-transfer catalysis (e.g., using TBAB) for N-alkylation and condensation reactions of quinazolinone derivatives, offering a simple, efficient, and eco-friendly technique nih.govresearchgate.net. Microwave reactors have also been employed for one-pot, one-step reactions involving anthranilic acid, amines, and orthoesters, as well as for two-step syntheses utilizing deep eutectic solvents doaj.org. Palladium-catalyzed direct arylation of quinazolin-4-one has also been achieved using microwave assistance under copper co-catalysis organic-chemistry.org.

Green Chemistry Principles in Quinazolin-4-one Synthesis

The adoption of green chemistry principles is paramount in modern synthesis, focusing on reducing waste, using safer solvents and reagents, and improving energy efficiency.

Eco-Friendly Solvents and Conditions: Several approaches leverage green chemistry principles. The use of ethanol (B145695)/water mixtures as solvents in conjunction with N-halosulfonamides as catalysts aligns with green chemistry principles, offering mild conditions, simple procedures, and high yields researchgate.net. "On-water" synthesis protocols, utilizing water as the solvent and often requiring air as an oxidant, have also been developed, demonstrating environmental affability mdpi.comrsc.org.

Deep Eutectic Solvents (DES): Deep eutectic solvents, such as choline (B1196258) chloride:urea mixtures, have been employed in conjunction with microwave irradiation for the synthesis of quinazolinone derivatives, offering a sustainable and biocompatible alternative to conventional solvents doaj.orgresearchgate.net.

Catalyst-Free and Benign Oxidants: Metal-catalyst-free methods, as discussed in section 2.2.3, inherently align with green chemistry. Furthermore, the use of hydrogen peroxide (H₂O₂) as a green oxidant in combination with DMSO as a carbon source provides a sustainable route to quinazolin-4(3H)-ones nih.gov. Acid ion exchange resins have also been utilized as catalysts in cascade reactions, offering a green and atom-economical alternative rsc.org.

Mechanistic Investigations of this compound Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new methodologies.

Proposed Reaction Pathways and Intermediates

The formation of the quinazolin-4-one core typically involves a series of cyclization and oxidation steps, often proceeding through transient intermediates.

N-Sulfonylketenimine Pathway: In one proposed pathway, the reaction of a sulfonyl azide (B81097) with a suitable precursor can generate an N-sulfonylketenimine intermediate. This intermediate can then undergo nucleophilic addition reactions, followed by intramolecular cascade addition and aromatization, leading to the quinazolin-4(3H)-one product nih.gov.

Amphiphilic Intermediates: Certain metal-catalyzed cascade reactions, such as Fe(III)-mediated processes, are proposed to involve tricyclic amphiphilic intermediates. These intermediates undergo intramolecular nucleophilic attack, followed by elimination steps to form the quinazolinone ring mdpi.com.

Imine and Cyclization-Oxidation: For syntheses involving aldehydes and 2-aminobenzamides, a common mechanistic pathway involves the initial formation of an imine intermediate. This is followed by cyclization and subsequent oxidation to achieve the aromatic quinazolin-4(3H)-one structure mdpi.com.

Domino and Photoredox Pathways: More complex mechanisms can involve domino reactions, where multiple transformations occur sequentially in one pot organic-chemistry.org. Visible-light-driven photoredox catalysis can initiate C-N cleavage and subsequent cyclization steps, often involving radical intermediates organic-chemistry.org.

Influence of Reaction Conditions (e.g., Temperature, Solvent, Catalysts) on Yield and Selectivity

The optimization of reaction conditions is critical for maximizing yield and selectivity in quinazolin-4-one synthesis.

Catalyst and Solvent Effects: The choice of catalyst and solvent significantly impacts reaction outcomes. For example, FeCl₃ as a catalyst in dimethylformamide (DMF) solvent has been shown to provide high yields (up to 85%) of quinazolin-4-one, whereas ethanol or methanol (B129727) yielded lower amounts cyberleninka.ru. The polarity and nature of the solvent (protic vs. aprotic) can influence reaction kinetics and selectivity, as observed in benzylation reactions of quinazolin-4-one cyberleninka.ru. Cs₂CO₃ has been identified as an effective base, and DMSO as a suitable solvent for SNAr reactions leading to quinazolin-4-ones, with temperature playing a crucial role nih.gov.

Temperature and Reaction Time: Optimal reaction temperatures are often found in the range of 120-140 °C for certain metal-catalyzed reactions, with higher temperatures potentially leading to side reactions cyberleninka.ru. Microwave irradiation dramatically reduces reaction times from hours to minutes, often enhancing yields scispace.com.

Oxidant and Additive Effects: In oxidative cyclizations, the choice and amount of oxidant are critical. For instance, the selectivity of iodine-catalyzed reactions depends on the quantity of iodine used organic-chemistry.org. The presence of air can be vital for the formation of oxidized quinazolin-4(3H)-ones, while inert atmospheres (e.g., N₂) might lead to minimal product formation in certain systems mdpi.com.

Table 1: Influence of Solvent and Catalyst on Quinazolin-4-one Yield

| Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| FeCl₃ (5 mol%) | DMF | 130 | 6 | 80-85 | cyberleninka.ru |

| FeCl₃ (5 mol%) | Ethanol | 130 | 6 | 60-70 | cyberleninka.ru |

| CuCl₂, Cs₂CO₃, l-proline | H₂O | 100 | 24 | 75 | mdpi.com |

| SbCl₃ (1 mol%), Solvent-free | N/A | Microwave | minutes | 86-98 | scispace.com |

| ortho-Fluorobenzamide + Benzamide + Cs₂CO₃ (2.5 eq) | DMSO | 135 | 24 | 70 | nih.gov |

Derivatization and Structural Modification Strategies for 4ah Quinazolin 4 One

Functionalization at Pyrimidine (B1678525) Ring Positions (e.g., C-2, C-3, C-4)

The pyrimidine ring of the quinazolin-4-one system presents several reactive positions for derivatization.

Alkylation and arylation are common methods to introduce diverse substituents onto the pyrimidine ring, particularly at the C-2, C-3, and C-4 positions. These modifications can significantly influence the molecule's electronic properties and its interaction with biological targets. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed for the arylation of quinazolinones, often starting from halogenated precursors mdpi.comresearchgate.net. Specifically, C-H functionalization strategies have also emerged, allowing for direct arylation at positions like C-7 of the fused thiazolo-quinazolin-one system acs.org. Alkylation at the N-3 position is also a well-established route to access various quinazolin-4-one derivatives acs.orgscispace.comrsc.org.

The incorporation of various heterocyclic moieties, such as hydrazones, pyrazoles, and triazoles, into the quinazolin-4-one scaffold is a powerful strategy for creating hybrid molecules with enhanced or novel biological activities. These hybrid structures leverage the combined pharmacophoric features of the parent heterocycles. For example, quinazolin-4(3H)-one has been hybridized with hydrazone and pyrazole (B372694) scaffolds to develop potential antimicrobial agents targeting DNA gyrase mdpi.com. Similarly, the synthesis of quinazolinone-triazole hybrids has been reported, demonstrating potential antibacterial activity rsc.orgnih.gov. These heterocyclic extensions can be introduced through various condensation and cycloaddition reactions, often starting from functionalized quinazolin-4-one precursors mdpi.comekb.egrroij.comderpharmachemica.com.

Thiocarbamation reactions involve the introduction of a thiocarbamate group (-NH-CS-S-) into a molecule. While specific literature directly detailing thiocarbamation at the pyrimidine ring positions of 4aH-quinazolin-4-one was not extensively found in the initial searches, thiocarbamation reactions are generally employed in heterocyclic chemistry to introduce sulfur-containing functionalities, which can impart unique biological properties acs.org. Research into related quinolinone systems has demonstrated metal-free thiocarbamation, yielding difunctionalized products acs.org.

Functionalization at Benzene (B151609) Ring Positions (e.g., C-6, C-7, C-8)

The benzene ring fused to the pyrimidine core also offers sites for functionalization, typically at positions C-6, C-7, and C-8. These modifications are often achieved through electrophilic aromatic substitution or cross-coupling reactions on pre-functionalized quinazolin-4-one precursors. For instance, halogenated quinazolin-4-ones, such as those substituted at the C-6 position, serve as versatile intermediates for further derivatization via Suzuki-Miyaura coupling to introduce aryl groups mdpi.comresearchgate.netresearchgate.netnih.gov. The presence of substituents on the benzene ring can significantly impact the molecule's electronic distribution and steric interactions, thereby modulating its biological activity.

Synthesis of Bridged and Fused Quinazolin-4-one Systems

Beyond simple substitution, more complex molecular architectures can be constructed by forming new rings fused to or bridging the quinazolin-4-one core. These fused systems often result in rigid structures with distinct conformational preferences and can exhibit enhanced or entirely new biological profiles. Research has focused on synthesizing indazolo[3,2-b]quinazolinones and other polycyclic systems by employing cascade reactions or intramolecular cyclizations of appropriately functionalized quinazolin-4-one precursors mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org. These complex structures can arise from reactions involving functionalization at multiple sites of the quinazolinone scaffold.

Incorporation of Multiple Pharmacophores for Hybrid Molecules

Molecular hybridization, the covalent linking of two or more pharmacophores into a single molecule, is a highly effective strategy for developing multi-functional agents. This approach aims to synergize the biological activities of the individual components, potentially leading to increased potency, broader spectrum of activity, or reduced drug resistance. The quinazolin-4-one scaffold serves as an excellent platform for such hybridization. Examples include combining quinazolin-4-one with other known bioactive moieties like thiazolidin-4-one, pyrimidine, triazine, or indole (B1671886) derivatives to create hybrid molecules with anticancer, antimicrobial, or other therapeutic properties rsc.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov.

Advanced Spectroscopic and Analytical Characterization of 4ah Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4aH-quinazolin-4-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For the quinazolinone core, the protons on the fused benzene (B151609) ring typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The chemical shifts and splitting patterns are influenced by the substitution pattern on the ring. For instance, in 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, the proton at position 5 often appears as a doublet of doublets around 7.58-7.99 ppm. acgpubs.org Protons on substituents at various positions of the quinazolinone ring will have characteristic chemical shifts that aid in their structural assignment.

Interactive Data Table: ¹H NMR Data for Selected Quinazolin-4-one Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 7.99 (d, 1H), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, 1H), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br) acgpubs.org |

| 2-(p-tolyl)quinazolin-4(3H)-one | DMSO-d₆ | 12.45 (s, 1H), 8.21 – 8.01 (m, 2H), 7.83 – 7.76 (m, 1H), 7.72 – 7.66 (m, 1H), 7.49 (ddd, 1H), 7.34 (d, 2H), 2.38 (s, 5H) rsc.org |

| 7-methyl-2-phenylquinazolin-4(3H)-one | DMSO-d₆ | 12.50 (s, 1H), 8.20 (dd, 2H), 8.06 (d, 1H), 7.62 – 7.54 (m, 4H), 7.36 (dd, 1H), 2.49 (s, 3H) rsc.org |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The carbonyl carbon (C4) of the quinazolinone ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of δ 160-165 ppm. acgpubs.orgacgpubs.org The carbons of the fused benzene ring and any aromatic substituents resonate in the δ 110-150 ppm region. The chemical shifts of the C2 and C8a carbons are also important diagnostic signals for the quinazolinone core.

Interactive Data Table: ¹³C NMR Data for Selected Quinazolin-4-one Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6, 69.1 acgpubs.org |

| 2-(p-tolyl)quinazolin-4(3H)-one | DMSO-d₆ | 162.71, 152.71, 149.29, 141.93, 135.04, 130.37, 129.67, 128.15, 127.88, 126.86, 126.31, 121.36, 21.46 rsc.org |

| 7-chloro-2-phenylquinazolin-4(3H)-one | DMSO-d₆ | 162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25 rsc.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the mass spectrum of quinazolin-4-one, the molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. nih.gov The fragmentation of quinazolinones often involves cleavages of the heterocyclic ring and the loss of small neutral molecules. Common fragmentation pathways can include the loss of CO, HCN, or substituents attached to the quinazolinone core. The fragmentation pattern is highly dependent on the nature and position of substituents.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass. For example, the calculated mass for C₁₅H₁₀F₃N₂O⁺ ([M+H]⁺) is 291.0740, and a found value of 291.0739 via HRMS provides strong evidence for this elemental composition. rsc.org

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration, usually in the region of 1640-1690 cm⁻¹. acgpubs.orgacgpubs.org The N-H stretching vibration of the amide group appears as a broad band in the range of 3100-3400 cm⁻¹. acgpubs.org The C=N stretching vibration can be observed around 1600-1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their characteristic regions.

Interactive Data Table: Characteristic IR Absorption Bands for a Quinazolin-4-one Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3365, 3163 acgpubs.org |

| C-H Stretch (aromatic) | 3021 acgpubs.org |

| C-H Stretch (aliphatic) | 2923, 2851 acgpubs.org |

| C=O Stretch (amide) | 1644 acgpubs.org |

| C=N Stretch / C=C Stretch (aromatic) | 1607, 1502, 1480 acgpubs.org |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized this compound derivatives.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. ppublishing.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high-resolution separation and is widely used for the final purity assessment of compounds. nih.gov An analytical method using HPLC with a reversed-phase C18 column can be developed to determine the purity of quinazolinone derivatives. nih.gov The retention time and peak area in the chromatogram are used to identify and quantify the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of the compound.

Studies on various quinazolinone derivatives have successfully employed single-crystal X-ray diffraction to confirm their molecular structures. For instance, the analysis of a quinazolinone-nitrate complex revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.gov The supramolecular structure of this complex is characterized by a 2D infinite layer arrangement, held together by N-H…O and C-H…O hydrogen bridges. nih.gov

Table 1: Crystallographic Data for Selected Quinazolinone Derivatives.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Quinazolinone-Nitrate Complex (4HQZN) | Monoclinic | P2₁/c | 2D infinite layers via N-H…O and C-H…O hydrogen bridges | nih.gov |

| Compound 2a | Monoclinic | P 21/c | Approximately planar quinazoline (B50416) moiety; 3D structure formed by π–π stacking | mdpi.com |

| ALX-065 | Not Specified | Not Specified | Asymmetric unit consists of two independent molecules representing alternative conformations | nih.gov |

Advanced Spectrophotometric Characterization (e.g., Absorption and Fluorescence Properties)

Spectrophotometric techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are powerful tools for investigating the electronic properties of molecules. These methods provide information about how molecules interact with light, which is crucial for applications in materials science and medicinal chemistry.

Quinazolinone derivatives are known to possess interesting photophysical properties. nih.gov The UV-Vis absorption spectra of quinazoline derivatives have been measured to study their spectral characteristics and stability. nih.gov For example, the absorption spectra of certain derivatives in solvents like DMSO and ultrapure deionized water have been recorded to assess their stability under different lighting conditions. nih.gov It was found that some quinazoline derivatives are unstable if not kept in the dark, indicating photosensitivity. nih.gov

The fluorescence properties of quinazolinones are of particular interest. Some derivatives exhibit a "turn-on" fluorescence mechanism, where a non-fluorescent molecule becomes highly fluorescent upon reacting with a specific analyte, such as carbon monoxide. nih.gov For instance, the non-fluorescent 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) is converted to the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), which emits strong green fluorescence. nih.gov The fluorescence emission of APQ is influenced by solvent polarity, with the maximum fluorescence wavelength gradually red-shifting from 420 nm to 500 nm as solvent polarity increases. nih.gov This behavior suggests the formation of an internal charge transfer (ICT) state upon excitation. nih.gov Such properties make quinazolinone derivatives promising candidates for developing fluorescent probes and sensors. nih.govnih.gov

Table 2: Spectrophotometric Data for a Quinazolinone-Based Fluorescent Probe (APQ).

| Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| PBS buffer (pH 7.0, with 30% DMSO) | ~280 | 500 | Not Specified | nih.gov |

| DMSO | Not Specified | Not Specified | 6 | nih.gov |

| Acetonitrile | Not Specified | Not Specified | Not Specified | nih.gov |

Thermal Analysis Techniques (e.g., TGA, DTG, DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) are commonly employed to determine the thermal stability and decomposition behavior of chemical compounds.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the composition of the material. DTG is the first derivative of the TGA curve, which helps to more clearly identify the temperatures at which the rate of mass loss is at its maximum. DTA measures the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic transitions such as melting, crystallization, and decomposition. mdpi.comresearchgate.net

The thermal behavior of materials related to quinazolinone synthesis has been investigated. For example, the thermogravimetric analysis of a nanocatalyst (SBA-15@ELA) used for the synthesis of 4-oxo-quinazoline derivatives showed high thermal stability up to 700°C for the pure SBA-15 support. nih.gov The functionalized catalyst exhibited a major weight loss in the range of 300–360 °C, which was attributed to the degradation of organic moieties. nih.gov This indicates that the catalyst is stable for reactions conducted at lower temperatures. nih.gov In studies of metal complexes, TGA, DTG, and DTA have been used to characterize their thermal stability, often showing stability up to a certain temperature followed by multi-step decomposition. researchgate.net These analyses are crucial for determining the temperature limits for the application and storage of quinazolinone-based materials.

Table 3: Thermal Analysis Data for SBA-15@ELA Nanocatalyst.

| Material | Temperature Range (°C) | Observation | Interpretation | Reference |

|---|---|---|---|---|

| SBA-15 | Up to 700 | No significant weight loss | High thermal stability | nih.gov |

| SBA-15@ELA | <150 | ~10% weight loss | Elimination of adsorbed water and solvents | nih.gov |

| SBA-15@ELA | 300-360 | Major weight loss (~40%) | Degradation of organic moieties (Ellagic Acid) | nih.gov |

Computational and Theoretical Investigations of 4ah Quinazolin 4 One

Electronic Structure and Reactivity Descriptors

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of quinazolin-4-one derivatives. These investigations focus on calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electron density distribution, and atomic charges. The HOMO-LUMO gap, a key indicator of a molecule's reactivity and charge transfer capabilities, has been analyzed, with smaller gaps generally suggesting higher reactivity ekb.egphyschemres.orgekb.eg. For instance, studies on related quinolin-4-one derivatives indicate that substituents like bromine can decrease the energy gap, thereby increasing reactivity scirp.org. Fukui functions and global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, electrophilicity) are also computed to predict specific sites of nucleophilic or electrophilic attack, offering a detailed understanding of the molecule's chemical behavior ekb.egekb.egscirp.orgresearchgate.net. Atomic net charges and molecular electrostatic potential (MEP) maps further illustrate the distribution of electron density, highlighting potential sites for intermolecular interactions ekb.egresearchgate.netmdpi.comnih.govchalmers.se.

Tautomeric Preferences and Stability Analysis

The quinazolin-4-one system is known to exhibit tautomerism, with different protonation states leading to various isomers. Theoretical studies, often employing DFT, are crucial for determining the relative stability and preferred tautomeric forms. Research on related quinazoline (B50416) derivatives indicates that tautomeric equilibria can significantly influence molecular behavior scirp.orgmdpi.commdpi.comscirp.orgbenchchem.com. For example, in some quinazolin-4-one systems, the keto form is found to be more stable than the enol form scirp.orgmdpi.comscirp.org. Intramolecular hydrogen bonding can play a significant role in stabilizing specific tautomers, as observed in studies where an NH···O=C hydrogen bond contributes to the favored presence of a particular tautomeric form mdpi.com. Solvent polarity can also influence these tautomeric equilibria and the relative stability of different isomers mdpi.comscirp.orgnih.govacs.org.

Molecular Modeling and Docking Studies

Ligand-Target Interaction Prediction and Binding Affinity Scoring

Molecular modeling and docking studies are extensively used to predict how 4aH-quinazolin-4-one derivatives interact with biological targets and to estimate their binding affinities. These computational techniques simulate the binding of a ligand to a protein's active site, providing crucial information about potential therapeutic efficacy frontiersin.orgfrontiersin.orgijpsdronline.comnih.govnih.govnih.govresearchgate.netmdpi.comglobalresearchonline.netresearchgate.netsdiarticle3.comnih.gov. Docking scores, often expressed in kcal/mol, are used to rank ligands based on their predicted binding strength, with lower (more negative) scores indicating stronger affinity frontiersin.orgnih.govnih.govglobalresearchonline.net. Studies have shown that quinazolin-4-one derivatives can exhibit significant binding affinities to various targets, such as epidermal growth factor receptor (EGFR) and Aurora Kinase A, with some derivatives demonstrating higher affinities than established drugs or reference ligands frontiersin.orgnih.govnih.govglobalresearchonline.netresearchgate.net. The interactions involved in binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are also analyzed to understand the mechanism of action nih.govresearchgate.net.

Conformational Analysis and Molecular Recognition

Compound List

this compound

Quinazolin-4-one

3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one

3-amino-2-phenyl quinazolin-4(3H)-one

3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one

2-methyl-4H-3,1-benzoxazan-4-one

3-amino-2-methylquinazolin-4(3H)-one

Substituted benzylidene-based quinazolin-4(3H)-one motifs

2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one

Quinoline-4-one

5,8-dimethoxy-quinolin-4-one

5,8-dimethoxy-4,4-dimethyltetrahydroquinoline

4-hydroxyquinazoline (B93491) (4-HQZ)

4HQZN (nitrate salt of 4HQZ)

(Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate

(Z)-ethyl 2-cyano-2-(2-methyl-3H-quinazolin-4-ylidene)acetate

(1H)-6,7-difluoro-2-methyl-4-quinazolinone

6,7-difluoro-2-methyl-4-quinazolinone

1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone

3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one

2-quinazolinone

Tegafur

1H-quinazolin-4-one

3H-quinazolin-4-one

4-Hydroxyquinazoline

2-methyl-3-(2-methylphenyl)quinazolin-4-one (Methaqualone)

3-(2-ethylphenyl)-2-methylquinazolin-4-one (Etaqualone)

3-(2-chlorophenyl)-2-methylquinazolin-4-one (Mecloqualone)

3-(2-bromophenyl)-2-methylquinazolin-4-one (Mebroqualone)

2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide (B32628)

4-Methylphenylquinoline-2-carboxylate

3-disubstituted-4-3(H)-quinazolinones

Diazepam

2-(8-acylquinolin-2-yl)-1,3-diones

1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione

2,6-bis(acylamino)pyridines

4,4-dimethylpiperidine-2,6-dione

2-acylaminopyridines

Propane

(E)-1-(4-methoxyphenyl)-5-methyl-N0-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide

(E)-N0-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide

3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ)

3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ)

3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ)

2-hydrazinylquinazolin-4(3H)-one

Hydrazone derivatives

Formyl-pyrazole derivatives

E. coli DNA gyrase

Para-Nitro-Aniline (PNA)

3-phenyl-2,3-dihydro-1H-quinazolin-4-one

Acetylacetone

1-methyl-5-phenyl-5H-pyrido[1,2-a]quinazoline-3,6-dione

2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

Doruxybucin

BIQO-19

FL-4

Quinazolinone-isoxazole hybrids

Proquinazid

Fluquinconazole

Niclosamide

1-ethylpiperazine-1,4-diium bis(nitrate)

EGFR

EGFR1

1Q1

2Q17

VS1

EGFRWT

4ZAU

2ITO

QZN-16

SC-558

Celecoxib

Azaisoflavone

COX-2

TP receptor

Human neuroepithelioma

4bjx

4cox

4CTG

Yttrium-Gallium compounds

Structure Activity Relationship Sar Studies of 4ah Quinazolin 4 One Derivatives

Correlating Structural Modulations with Molecular Recognition and Elicited Responses

The biological response of quinazolin-4-one derivatives is intrinsically linked to their ability to interact with specific molecular targets. Structural modifications influence this recognition process, dictating the potency and nature of the elicited response. For instance, the 4-anilino-quinazoline scaffold has proven to be a privileged structure for developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. SAR studies reveal that hydrogen bond formation between the N-1 of the quinazoline (B50416) ring and the target protein is a key interaction. mdpi.com

In the context of Ubiquitin-Specific Protease 7 (USP7) inhibitors, docking studies have predicted that the side chains of certain quinazolin-4(3H)-one derivatives, specifically compounds C9 and C19, form unique hydrogen bonds with the Met407 residue of USP7. nih.gov This specific molecular interaction is believed to be a key determinant of their inhibitory potency. Similarly, when targeting tankyrases, a class of poly(ADP-ribose) polymerases (PARPs), the quinazolin-4-one core effectively occupies the nicotinamide (NI) binding site. biorxiv.orgresearchgate.net The selectivity of these compounds towards tankyrases over other PARPs can be enhanced when a phenyl moiety is introduced, which extends into a hydrophobic region of the enzyme. biorxiv.org

The mechanism of action can also be mimicked through structural design. A novel class of 4(3H)-quinazolinone antibacterials, while structurally distinct from β-lactam antibiotics like ceftaroline, mimics their mechanism by inhibiting penicillin-binding proteins (PBPs). nih.gov This demonstrates that structural modulation can achieve a desired biological response through analogous interactions with a target, even with a different chemical scaffold. Furthermore, certain quinazolin-4-one derivatives have been designed as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, indicating that their action does not involve the agonist binding site or the channel pore but likely an allosteric site or a protein-protein interface. nih.gov

Positional Effects of Substituents on Functional Modulation

The position of substituents on the quinazolin-4-one ring system is a critical factor that governs the compound's pharmacological activity. SAR studies have systematically explored various positions, revealing that substitutions at positions 2, 3, 6, 7, and 8 are particularly significant for modulating function. researchgate.netmdpi.com

Positions 2 and 3: In the development of antibacterials targeting Staphylococcus aureus, modifications at the 2-position (referred to as SAR2) showed that while a phenyl group was tolerated, substitutions at the para position of this phenyl ring were generally not favorable. Conversely, meta and ortho substitutions on the phenyl ring were found to be equally active. nih.gov For NMDA receptor antagonists, the generation of the quinazolin-4-one core involves a reaction with a substituted aniline (B41778), which becomes the substituent at the 3-position. nih.gov The addition of various heterocyclic moieties at this position has been suggested as a strategy to enhance activity. researchgate.net

Positions 6 and 7: For EGFR inhibitors, attaching 2-substituted acetamido moieties at the C-6 position has yielded compounds with potent antiproliferative activity. mdpi.com Similarly, introducing a 5-substituted furan-2-yl moiety at C-6 led to derivatives with significantly higher activity against certain cancer cell lines compared to reference drugs. mdpi.com At the C-7 position, inserting a 3-nitro-1,2,4-triazole motif via a linker chain resulted in dual EGFR/VEGFR2 inhibitors; a longer linker was found to be favorable for activity. mdpi.com

Position 8: Recent studies on tankyrase inhibitors have explored the C-8 position. It was found that introducing larger substituents at this position could engage in new interactions with the enzyme, thereby improving both affinity and selectivity. biorxiv.orgresearchgate.net Specifically, nitro- and diol-substituents at C-8 demonstrated potent inhibition of TNKS2, with one diol-substituted compound (compound 40) showing high selectivity for tankyrases over other PARPs. biorxiv.org

The following table summarizes the positional effects of substituents on the activity of select 4aH-quinazolin-4-one derivatives against different targets.

| Compound | Target/Organism | Substitution Pattern | Activity (IC50/MIC) | Reference |

|---|---|---|---|---|

| C9 | USP7 | Specific side chains | 4.86 µM (IC50) | nih.gov |

| C19 | USP7 | Specific side chains | 1.537 µM (IC50) | nih.gov |

| Compound 7 | NR1/NR2D (NMDA Receptor) | Positional Isomer | 15 µM (IC50) | nih.gov |

| Compound 13 | NR1/NR2D (NMDA Receptor) | Positional Isomer | 6 µM (IC50) | nih.gov |

| Compound 40 | TNKS2 (Tankyrase) | Diol-substituent at C-8 | 14 nM (IC50) | biorxiv.org |

| Compound 49 | TNKS2 (Tankyrase) | Nitro-substituent at C-8 | 65 nM (IC50) | biorxiv.org |

| Active Antibacterial | S. aureus | meta-substitution on Ring 2 phenyl | ≤ 8 µg/mL (MIC) | nih.gov |

| Inactive Antibacterial | S. aureus | para-substitution on Ring 2 phenyl | ≥ 16 µg/mL (MIC) | nih.gov |

Stereochemical and Conformational Influences on Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of different parts of the molecule (conformation) play a pivotal role in the activity of quinazolin-4-one derivatives. These factors determine how well the molecule can fit into the binding site of its target.

In a study of derivatives acting as negative allosteric modulators (NAMs) of the mGlu7 receptor, the mutual orientation of terminal aromatic substituents at the C-2 and C-6 positions was found to be important for interactions within the allosteric binding site. nih.gov The orientation of these fragments relative to the core quinazolin-4-one moiety was influenced by two factors: the presence of an ortho substituent and the steric interaction between the two aromatic rings themselves. nih.gov

For one compound, ALX-065, X-ray crystallography revealed that the asymmetric unit of the crystal consisted of two independent molecules representing two alternative conformations. nih.gov This observation indicated significant rotational freedom of the benzene (B151609) substituent in solution. However, in another derivative, ALX-171, the presence of bulky substituents in the ortho positions of both aromatic fragments at C-2 and C-6 led to a stabilization of the conformation and reduced rotation due to steric hindrance. nih.gov This conformational restriction can be a key factor in enhancing binding affinity and selectivity by locking the molecule into a bioactive conformation.

Pharmacophore Modeling and Lead Compound Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model then serves as a blueprint for designing new, more potent molecules or for screening virtual libraries to find new leads.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based design approach that has been successfully applied to quinazolin-4-one derivatives. In one study, a robust QSAR model was developed for a series of these compounds as breast cancer inhibitors. researchgate.net This model was then used to virtually screen and select a template molecule, which was subsequently modified to design seven new compounds with predicted activities superior to the original template. researchgate.net

Another key design principle is molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule. This strategy aims to create hybrid compounds that can interact with multiple targets or with different sites on a single target, potentially leading to enhanced efficacy or a better resistance profile. mdpi.com For example, new anticancer agents have been developed by creating hybrids of quinazolin-4-one and chalcone moieties. nih.gov A rational design approach has also been used to combine the quinazolin-4-one moiety with a 3-cyanopyridin-2-one moiety to create dual inhibitors of EGFR and BRAFV600E. mdpi.com This strategic combination of known pharmacophores into a single chemical entity is a cornerstone of modern lead compound design for developing targeted therapies. mdpi.com

Molecular Mechanisms and Biological Target Interactions of 4ah Quinazolin 4 One Derivatives

Enzyme Modulation and Inhibition Profiles

DNA Gyrase Enzyme Inhibition Mechanisms

DNA gyrase is a crucial bacterial enzyme essential for DNA replication, transcription, repair, and recombination. It functions by introducing negative supercoils into bacterial DNA. Inhibition of DNA gyrase leads to DNA damage and cell death, making it a primary target for antibacterial drug development. Quinazolinone derivatives have been explored as potential inhibitors of this vital enzyme.

Mechanism of Action: Quinazolinone derivatives targeting DNA gyrase typically bind to the enzyme's active site, interfering with its catalytic activity. Molecular docking studies are frequently employed to elucidate these interactions, revealing that these compounds often bind to the ATP-binding site of the DNA gyrase B (GyrB) subunit.

Binding Interactions: Specific interactions observed in docking studies include hydrogen bonds formed by moieties like the quinazolinone carbonyl group and hydroxyl groups with key amino acid residues such as Arg144, Glu58, and Arg84 in S. aureus GyrB. Interactions with Asp73 and Asn46 in E. coli DNA gyrase have also been noted for certain derivatives. These interactions, along with hydrophobic and electrostatic interactions, contribute to the binding affinity and inhibitory potency.

Circumventing Resistance: Notably, some quinazolinone scaffolds are designed to bind at the same site as quinolone antibiotics but avoid interaction with specific resistance-conferring residues (e.g., Ser83 and Asp87), thereby offering a strategy to overcome existing quinolone resistance mechanisms.

Antibacterial Potency and Target Specificity: Numerous quinazolinone derivatives incorporating various scaffolds, such as hydrazones, pyrazoles, Schiff bases, and quinolone isosteres, have demonstrated significant antibacterial activity. Their efficacy has been tested against both Gram-positive and Gram-negative bacteria, including resistant strains.

Specific derivatives have shown potent inhibition of E. coli DNA gyrase with IC50 values in the low micromolar range (e.g., 3.19–4.17 µM).

In S. aureus GyrB inhibition assays, compounds like f4 and f14 achieved IC50 values as low as 0.31 and 0.28 µM, respectively, indicating high potency.

Compound 8 exhibited excellent inhibitory activity against E. coli DNA B gyrase (IC50 = 0.33 ± 1.25 µM) and moderate activity against E. coli Topoisomerase IV.

Structure-Activity Relationships (SAR): SAR studies indicate that the specific substituents and appended scaffolds significantly influence inhibitory activity. For instance, the 4-hydroxy-2-quinolone fragment is critical for GyrB inhibition, and the nature of substituents on the quinazolinone moiety and attached groups plays a vital role in determining potency and target interaction.

ADME Properties: In silico ADME (Absorption, Distribution, Metabolism, Excretion) evaluations for some derivatives suggest favorable pharmacokinetic profiles, including good oral bioavailability and gastrointestinal absorption, supporting their potential as orally administered antibacterial agents.

Eukaryotic Initiation Factor Modulation

While direct modulation of eukaryotic initiation factors (eIFs) by 4aH-quinazolin-4-one derivatives is an area with limited specific research, the eIF2α signaling pathway has been identified as relevant in the context of bacterial infections. Studies have explored targets such as dihydrofolate reductase and eukaryotic initiation factor 2α (eIF2α) for the development of new antibacterial inhibitors mdpi.com. However, extensive literature specifically detailing the direct modulatory effects of this compound derivatives on the broader eIF family for therapeutic purposes is not widely reported in the provided search results.

Tyrosinase Inhibition Mechanisms

This compound derivatives have demonstrated significant potential as tyrosinase inhibitors, enzymes critical in melanin (B1238610) biosynthesis. Research has identified several derivatives with potent inhibitory activity, often characterized as mixed-type and reversible inhibitors.

2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) , synthesized from citral, exhibited an IC50 value of 103 ± 2 μM against mushroom tyrosinase. Kinetic studies classified it as a mixed-type and reversible inhibitor, with inhibition constants KI = 117.07 μM and KIS = 423.63 μM. Fluorescence experiments indicated interaction with tyrosinase substrates and the enzyme itself, with molecular docking suggesting binding driven by hydrogen bonding and hydrophobicity mdpi.comnih.gov.

Isopropylquinazolinone derivatives , such as compound 9q (bearing 4-fluorobenzyl moieties), showed potent tyrosinase inhibition with an IC50 value of 34.67 ± 3.68 μM. This derivative also displayed mixed-type inhibition and antioxidant properties, with molecular docking studies indicating interactions with critical histidine residues in the tyrosinase active site nih.gov.

2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) was reported as a tyrosinase inhibitor with an IC50 of 120 ± 2 μM. Kinetic analysis revealed it to be a reversible, mixed-type inhibitor, with inhibition constants KI = 703.2 μM and KIS = 222.1 μM. This study emphasized the significant impact of substituents at the 2-position of the quinazolinone core on tyrosinase inhibitory activity researchgate.net.

A series of 4aH-quinazolin-4(3H)-one derivatives (4a-4h) , synthesized via a three-component reaction, displayed IC50 values ranging from 0.006 ± 0.074 to 1.609 ± 0.324 mM, outperforming the standard kojic acid (IC50 = 16.832 ± 1.162 mM). Compounds 4d and 4f were identified as particularly potent tyrosinase inhibitors researchgate.net.

Table 1: Tyrosinase Inhibition Activity of this compound Derivatives

| Compound Identifier | Target | IC50 Value (μM) | Inhibition Type | KI (μM) | KIS (μM) | Reference |

| Q1 (2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one) | Tyrosinase | 103 ± 2 | Mixed-type | 117.07 | 423.63 | mdpi.comnih.gov |

| Compound 9q (isopropylquinazolinone derivative) | Tyrosinase | 34.67 ± 3.68 | Mixed-type | Not specified | Not specified | nih.gov |

| FQ (2-(4-Fluorophenyl)-quinazolin-4(3H)-one) | Tyrosinase | 120 ± 2 | Mixed-type | 703.2 | 222.1 | researchgate.net |

| Compounds 4a-4h (selected potent compounds 4d, 4f) | Tyrosinase | 0.006 - 1.609 (mM) | Not specified | Not specified | Not specified | researchgate.net |

Ligand-Gated Ion Channel and Neurotransmitter Receptor Interactions (e.g., NMDA Receptors)

Derivatives of this compound have emerged as potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors, a critical class of ligand-gated ion channels involved in excitatory neurotransmission. These compounds primarily function as non-competitive antagonists, interacting at sites distinct from the glutamate (B1630785) binding site or the ion channel pore.

A series of (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives were identified as novel, non-competitive antagonists of NMDA receptors, exhibiting selectivity for NR2C/D subunits. Compounds such as (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (Compound 2) and (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one (Compound 3) displayed IC50 values in the low micromolar range (9 μM and 5 μM, respectively, at NR1/NR2D). Their inhibition was characterized as voltage-independent, suggesting a unique binding mechanism nih.govfigshare.comnih.gov.

Further structural modifications led to analogues with enhanced selectivity, achieving over 100-fold selectivity for NMDA receptors compared to AMPA and kainate receptors, and up to 50-fold selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors figshare.comnih.gov.

QNZ 46 is a specific example of a GluN2C/GluN2D-selective NMDA receptor non-competitive antagonist, with reported IC50 values of 3 μM for GluN2D and 6 μM for GluN2C. Its activity requires the binding of glutamate to the GluN2 subunit rndsystems.com.

Future Directions and Emerging Research Avenues for 4ah Quinazolin 4 One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4aH-quinazolin-4-one and its derivatives is continually evolving, with a strong emphasis on developing novel and sustainable methodologies. mdpi.com Traditional synthetic routes are often being replaced by greener, more efficient processes that minimize waste and avoid harsh reaction conditions.

A significant area of advancement is the use of multicomponent reactions (MCRs) . These reactions are highly valued for their ability to construct complex molecules like quinazolinones in a single step from readily available starting materials, which improves efficiency and reduces waste. mdpi.comscilit.com MCRs can be facilitated by various catalysts, including metals and organocatalysts, often under environmentally friendly conditions. mdpi.comnih.govfrontiersin.orgopenmedicinalchemistryjournal.com For instance, a one-pot, three-component reaction using a copper(I)-iodide catalyst has been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones under solvent-free conditions. mdpi.com

Metal-catalyzed reactions play a crucial role in modern synthetic strategies for quinazolinones. Palladium-catalyzed reactions, for example, have been employed in four-component reactions to produce N-substituted quinazolin-4(3H)-ones with good to excellent yields. mdpi.com Copper-catalyzed methods are also prevalent, offering an environmentally benign approach to synthesizing these compounds. organic-chemistry.orgmdpi.com

Green chemistry principles are increasingly being integrated into the synthesis of quinazolinones. This includes the use of:

Microwave irradiation: This technique can accelerate reaction times and improve yields compared to conventional heating methods. mdpi.comujpronline.comresearchgate.nettandfonline.com

Ultrasonication: Ultrasound-promoted reactions offer an efficient and environmentally friendly alternative for synthesizing quinazolinone derivatives. ujpronline.com

Sustainable solvents: Researchers are exploring the use of greener solvents like deep eutectic solvents (DES), water, and anisole (B1667542) to replace traditional volatile organic compounds. frontiersin.orgopenmedicinalchemistryjournal.comorganic-chemistry.orgresearchgate.nettandfonline.com

Catalyst-free and metal-free conditions: The development of synthetic protocols that avoid the use of catalysts or metals altogether is a key goal for sustainable chemistry. mdpi.commdpi.com One such method involves the oxidative cyclization of in-situ prepared aldehydes from styrenes. mdpi.com

Biocatalysis and Photocatalysis: The combination of enzymatic catalysis and photocatalysis presents a rapid and highly efficient method for synthesizing functionalized quinazolinones. nih.gov

The table below summarizes some of the novel and sustainable synthetic methodologies for quinazolinone derivatives.

| Methodology | Key Features | Catalysts/Conditions | Starting Materials | Ref. |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy | Metal catalysts, organocatalysts | Isatoic anhydride (B1165640), aldehydes, amines | mdpi.comscilit.com |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Acetic acid, deep eutectic solvents | Anthranilic acid, amines, orthoesters | mdpi.comresearchgate.nettandfonline.com |

| Metal-Catalyzed Reactions | High efficiency and selectivity | Palladium, Copper | 2-bromoanilines, amines, orthoesters | mdpi.comorganic-chemistry.org |

| Green Chemistry Approaches | Environmentally benign, reduced waste | Ultrasound, sustainable solvents, catalyst-free | o-aminobenzamides, styrenes | mdpi.comujpronline.comtandfonline.com |

| Biocatalysis and Photocatalysis | High efficiency, mild conditions | α-Chymotrypsin, White LED | Aldehyde, 2-aminobenzamide | nih.gov |

Advanced Computational Design for Targeted Compound Libraries

Advanced computational tools are playing an increasingly vital role in the rational design and discovery of novel this compound derivatives with specific biological activities. These in silico methods allow for the efficient screening of vast virtual compound libraries, prioritizing the synthesis of molecules with the highest potential for therapeutic efficacy.

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to its target protein. This approach is instrumental in identifying potential drug candidates from large databases of quinazolinone derivatives by simulating their interaction with the active site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties and structural features of known active and inactive quinazolinone derivatives, QSAR models can predict the activity of newly designed compounds, thereby guiding the optimization of lead molecules.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information is then used to search for novel quinazolinone scaffolds that fit the pharmacophore model, leading to the discovery of compounds with new chemical structures but similar biological functions.

The integration of these computational approaches facilitates the creation of targeted compound libraries. Instead of synthesizing large numbers of random derivatives, researchers can focus their efforts on a smaller, more promising set of compounds that have been computationally validated. This not only accelerates the drug discovery process but also reduces the associated costs and resources. For example, in the development of new anticancer agents, computational methods have been used to design quinazolin-4-one derivatives that act as apoptotic enhancers and autophagy inhibitors. nih.gov

Exploration of New Biological Targets and Pathways for Modulatory Research

The versatile scaffold of this compound has led to the exploration of a wide array of new biological targets and pathways beyond its traditionally recognized activities. This expansion of research is driven by the need for novel therapeutic agents for various diseases. Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. scilit.comnih.govrsc.org

Recent research has focused on the potential of quinazolinone derivatives to modulate key biological targets implicated in a range of diseases:

Anticancer Activity: Quinazolinones have been extensively investigated for their potential as anticancer agents. mdpi.comnih.gov They have been shown to inhibit various targets involved in cancer progression, such as tyrosine kinases and dihydrofolate reductase. asianpubs.org Some derivatives have been designed as apoptotic enhancers and autophagy inhibitors. nih.gov

Antimicrobial and Antifungal Activity: The quinazolinone core is a promising scaffold for the development of new antimicrobial and antifungal agents. nih.govnih.govresearchgate.netsciencescholar.us

Anti-inflammatory and Analgesic Properties: Several quinazolinone derivatives have exhibited significant anti-inflammatory and analgesic effects. ujpronline.comnih.gov

Anticonvulsant Activity: The central nervous system activity of quinazolinones has been explored, with some derivatives showing potential as anticonvulsant agents. scilit.comrsc.org

Antimalarial Activity: The quinazolinone skeleton is found in naturally occurring alkaloids with potent antimalarial properties, such as Febrifugine. mdpi.comscilit.com

The exploration of these diverse biological activities is facilitated by the ability to readily modify the quinazolinone structure, allowing for the fine-tuning of its interaction with various biological targets.

Strategic Integration with Agrochemical Chemistry and Material Sciences

The unique structural and chemical properties of the this compound scaffold are not only relevant to medicinal chemistry but also offer significant potential for applications in agrochemical chemistry and material sciences.

In the field of agrochemical chemistry , there is a constant demand for new and effective pesticides with novel modes of action to address the challenges of resistance and environmental impact. The diverse biological activities exhibited by quinazolinone derivatives, including fungicidal and antimicrobial properties, make them attractive candidates for the development of new agrochemicals. rsc.org Their structural versatility allows for the synthesis of large libraries of compounds that can be screened for activity against various agricultural pests and pathogens.

In material sciences , the rigid, planar structure of the quinazolinone core, along with its capacity for hydrogen bonding and π-π stacking interactions, makes it a valuable building block for the design of novel organic materials. The photophysical properties of quinazolinone derivatives can be tuned by introducing different substituents, leading to applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of certain quinazolinone derivatives could be harnessed for use in display and lighting technologies.

Sensors: The ability of the quinazolinone scaffold to interact with specific analytes could be utilized in the development of chemical sensors.

Functional Polymers: Incorporation of the quinazolinone moiety into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, or specific optical and electronic properties.

The strategic integration of quinazolinone chemistry into these fields represents a promising avenue for future research and development, leveraging the vast knowledge base from medicinal chemistry to create innovative solutions in other scientific disciplines.

Multitargeting Approaches and Polypharmacology Research

The traditional "one drug, one target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer. A multitargeting approach, where a single molecule is designed to interact with multiple biological targets, is gaining traction as a more effective therapeutic strategy. The this compound scaffold is particularly well-suited for this approach due to its chemical tractability, allowing for the incorporation of various pharmacophoric features to engage with different targets simultaneously.

The rational design of these multitargeted ligands heavily relies on computational methods to predict and optimize their binding to multiple protein targets. This in silico design is then followed by chemical synthesis and rigorous biological evaluation to validate the multitargeting activity. This integrated approach is driving the development of the next generation of therapeutics for complex diseases. For example, certain quinazolin-4-one derivatives have been designed to act as both apoptotic enhancers and autophagy inhibitors, demonstrating a multitargeted approach to cancer therapy. nih.gov

Q & A

Basic Research Questions

Q. What established synthesis routes are available for 4aH-quinazolin-4-one derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions starting from anthranilic acid derivatives. For example, Gupta et al. (2013) condensed anthranilic acid with benzoyl chloride in pyridine to form 2-phenylbenzo[d][1,3]oxazin-4-one, followed by hydrazine hydrate treatment to yield 3-amino-2-phenyl-1H-quinazolin-4-one . Heterogeneous solid acid catalysts (e.g., P2O5/MeSO3H) have also been used to improve yields in cyclization steps . Researchers should optimize solvent systems (e.g., DMF, THF) and reaction temperatures (60–110°C) based on substituent reactivity .

Q. How should researchers characterize this compound compounds spectroscopically?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm core structure and substituents. For example, -NMR typically shows a singlet for the C4 proton at δ 8.1–8.3 ppm . Mass spectrometry (HRMS) is critical for verifying molecular ions, especially for halogenated derivatives (e.g., 6,8-dibromo analogs) . Cross-validate data with computational tools like DFT to resolve ambiguities in tautomeric forms .

Q. What in vitro assays are recommended to assess biological activity of this compound analogs?

- Methodological Answer : For anticonvulsant activity, employ maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . In cytotoxicity studies, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations . Ensure statistical validation via ANOVA and post-hoc tests (p < 0.05) to confirm significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data interpretation?

- Step 1 : Re-examine raw data (e.g., NMR integration ratios) for instrument calibration errors.

- Step 2 : Compare with literature benchmarks (e.g., Journal of Heterocyclic Chemistry datasets) .

- Step 3 : Use X-ray crystallography to resolve tautomeric ambiguities, as seen in 2-styrylquinazolin-4(3H)-one derivatives . Document unresolved contradictions in supplemental materials .

Q. What strategies optimize reaction conditions for high enantiomeric purity?

- Methodological Answer :

- Catalyst Selection : Chiral Brønsted acids (e.g., BINOL-phosphates) improve stereoselectivity in cycloadditions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus toluene for yield vs. enantiomeric excess (ee) trade-offs .

- Kinetic Control : Monitor reactions via HPLC at −78°C to trap intermediates, as demonstrated in imidazol-4-one syntheses .

Q. How to design experiments validating reproducibility across laboratories?

- Methodological Answer :

- Protocol Standardization : Specify exact catalyst loads (e.g., 3 equiv. CsF), solvent drying methods, and inert atmosphere requirements .

- Blind Testing : Distribute aliquots of starting materials (e.g., 2-phenyl-4H-3,1-benzoxazin-4-one) to collaborating labs for parallel synthesis .

- Data Reporting : Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition, ensuring compliance with ethical guidelines for open science .

Data Management & Ethical Considerations

Q. How to balance open data sharing with patient privacy in clinical studies?

- Methodological Answer :

- De-identification : Apply GDPR/IRB-approved anonymization protocols (e.g., k-anonymity) to health data .

- Controlled Access : Use repositories like Zenodo with embargo periods and tiered access permissions .

- Consent Clauses : Include explicit language in consent forms about data reuse for machine learning, as recommended by BIH QUEST Center .

Tables for Quick Reference

| Common Analytical Pitfalls | Resolution Strategy |

|---|---|

| Overlapping NMR peaks | 2D-COSY or NOESY experiments |

| Low HRMS signal intensity | Derivatization (e.g., SEMCl protection) |

| Biological assay variability | Triplicate runs + positive/negative controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products